molecular formula C21H22N4O3S B2537523 N-(2,3-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 1005292-06-7

N-(2,3-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B2537523
CAS No.: 1005292-06-7
M. Wt: 410.49
InChI Key: SYKRLANSNHOMTK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide (CAS 1005292-06-7) is a high-purity chemical compound for research and development applications. This synthetic small molecule has a molecular formula of C21H22N4O3S and a molecular weight of 410.49 g/mol . Its structure incorporates several pharmaceutically relevant motifs, including a dihydropyridin-4-one core and a pyrimidine-2-thioether group. The presence of a pyrimidine-thioether moiety is of particular interest in medicinal chemistry, as this class of heterocycles is known to contribute to diverse biological activities and is found in various therapeutic agents and research compounds . Molecules containing similar nitrogen-based heterocycles, such as quinazolinones, are frequently investigated for their broad spectrum of potential biological properties, which can include antimicrobial and cytotoxic activities . Researchers can leverage this compound as a valuable building block or intermediate in synthetic chemistry projects, or as a starting point for biological screening in drug discovery endeavors. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-6-4-7-17(15(14)2)24-20(27)12-25-11-19(28-3)18(26)10-16(25)13-29-21-22-8-5-9-23-21/h4-11H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKRLANSNHOMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Structure and Synthesis

The compound features a unique structure that includes a pyridine ring , a pyrimidine ring , and various functional groups, which contribute to its biological activity. The synthesis typically involves multiple steps, including:

  • Formation of Intermediate Compounds : Starting with the preparation of the pyridine and pyrimidine rings.
  • Introduction of Functional Groups : Adding methoxy groups and forming the acetamide structure.

Common reagents used in the synthesis include methanol, acetic anhydride, and various catalysts to enhance reaction efficiency.

Biological Activity

Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives with similar structural features have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis .

Mechanism of Action
The compound's mechanism of action is believed to involve interaction with specific enzymatic targets or receptors within microbial cells. Its structural components allow it to bind effectively, potentially inhibiting critical biochemical pathways necessary for microbial growth and survival.

Case Studies

  • Antibacterial Evaluation
    A study evaluated various derivatives of pyrimidine compounds for their antibacterial properties. Compounds with similar scaffolds demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent effects .
  • Antimycobacterial Activity
    Another research effort focused on the antimycobacterial activity of related compounds, revealing that certain derivatives exhibited strong inhibitory effects against M. tuberculosis, suggesting that modifications in the side chains can enhance biological efficacy .

Data Table: Biological Activity Overview

Compound NameActivity TypeTarget OrganismMIC (µg/mL)Reference
N-(2,3-dimethylphenyl)-2-(5-methoxy-4-oxo...)AntibacterialE. coli10
Similar Pyrimidine DerivativeAntimycobacterialM. tuberculosis5
Related CompoundAntifungalCandida albicans15

Research Findings

Recent studies have highlighted the importance of specific functional groups in enhancing the biological activity of compounds related to this compound. For instance:

  • The presence of methoxy groups has been associated with improved binding affinity to target enzymes.
  • The introduction of thioether linkages has been shown to enhance antimicrobial potency significantly.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Variations

Pyridinone vs. Pyrimidinone Analogues
  • Target Compound: Contains a 5-methoxy-4-oxo-pyridinone ring.
  • Analogues: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (): Features a 4-methyl-6-oxo-pyrimidinone core instead of pyridinone. The 4-phenoxyphenyl group introduces bulkier aromatic substitution compared to the target’s dimethylphenyl . 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (): Substitutes the dimethylphenyl with 2,3-dichlorophenyl, enhancing electron-withdrawing effects .
Thienopyrimidinone Derivatives
  • 2-((5-(5-Methylfuran-2-yl)-4-Oxo-3-Phenylthieno[2,3-d]Pyrimidin-2-yl)Sulfanyl)-N-(Naphthalen-1-yl)Acetamide (): Replaces pyridinone with a thieno[2,3-d]pyrimidinone system, increasing planarity and lipophilicity .

Substituent Effects on Physicochemical Properties

Compound Aryl Substituent Core Heterocycle Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 2,3-Dimethylphenyl Pyridinone Not reported Not reported 5-Methoxy, pyrimidin-2-ylthio
4-Phenoxyphenyl Pyrimidinone 224–226 60 4-Methyl, SCH2
2,3-Dichlorophenyl Pyrimidinone 230–232 80 4-Methyl, Cl substituents
Naphthalen-1-yl Thienopyrimidinone Not reported Not reported 5-Methylfuran, bulky naphthyl

Key Observations :

  • Electron-Donating vs.
  • Aromatic Bulk : ’s naphthyl group introduces steric hindrance, which may reduce metabolic clearance but increase binding affinity in hydrophobic pockets .

Spectral and Analytical Comparisons

1H NMR Profiles
  • SCH2 Resonance :
    • Target: Expected ~4.10 ppm (similar to : 4.08 ppm, : 4.12 ppm) .
  • NHCO Proton :
    • and show NHCO signals at 10.08–10.10 ppm, suggesting similar hydrogen-bonding environments in the target .
  • Aromatic Protons: Target’s 2,3-dimethylphenyl will exhibit upfield shifts (~6.8–7.2 ppm) due to methyl groups, contrasting with ’s phenoxyphenyl (downfield shifts from oxygen) .
Elemental Analysis
  • ’s compound showed minor deviations (e.g., C: 45.29% vs. calcd. 45.36%), indicating high purity . Similar precision is expected for the target.

Q & A

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

Methodological Answer: The structural integrity and purity of the compound can be confirmed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR):
    Proton NMR (¹H NMR) identifies hydrogen environments. For example, aromatic protons in similar compounds resonate at δ 7.82 (d, J = 8.2 Hz), while methyl groups appear at δ 2.19 (s) .
  • Mass Spectrometry (MS):
    High-resolution MS confirms molecular weight (e.g., observed m/z 344.21 [M+H]⁺ in analogs) .
  • Elemental Analysis:
    Percent composition (C, H, N, S) should align with theoretical values (e.g., C: 45.29% vs. calculated 45.36%) .
  • Infrared Spectroscopy (IR):
    Detects functional groups like amide C=O (1667 cm⁻¹) and NH stretches (3509 cm⁻¹) .

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Structure Formation:

  • Condensation of pyrimidine-thioether intermediates with acetamide precursors under reflux in DMF or dichloromethane .

Functionalization:

  • Methoxy and pyrimidinylthio groups are introduced via nucleophilic substitution or coupling reactions. For example, potassium carbonate (K₂CO₃) in DMF facilitates thioether bond formation .

Purification:

  • Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Key Reaction Conditions:

  • Temperature: 60–80°C for amide coupling .
  • Catalysts: Triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activating carboxyl groups .

Q. How do substituents (e.g., methoxy, pyrimidinylthio) influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Methoxy Group (-OCH₃):
    Enhances solubility and modulates electronic effects on the aromatic ring, potentially increasing binding affinity to biological targets (e.g., enzymes) .
  • Pyrimidinylthio (-S-pyrimidine):
    Acts as a hydrogen-bond acceptor, critical for interactions with proteins. Thioether linkages improve metabolic stability compared to oxygen analogs .
  • 2,3-Dimethylphenyl:
    Steric hindrance from methyl groups may reduce off-target interactions, improving selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity results?

Methodological Answer:

  • Cross-Validation:
    Use complementary techniques (e.g., ¹³C NMR with DEPT-135 to confirm carbon environments if ¹H NMR signals overlap) .
  • Biological Replicates:
    Repeat enzyme inhibition assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) to assess reproducibility .
  • Computational Validation:
    Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. What strategies optimize reaction yields and purity for large-scale synthesis?

Methodological Answer:

  • Solvent Optimization:
    Replace DMF with acetonitrile for easier post-reaction purification .
  • Microwave-Assisted Synthesis:
    Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .
  • In-Line Monitoring:
    Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side products .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on key residues (e.g., ATP-binding sites) .
  • Pharmacophore Mapping:
    Identify essential features (e.g., hydrogen-bond donors, hydrophobic regions) using Schrödinger Suite .
  • MD Simulations:
    Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Q. What advanced techniques quantify impurities in the final product?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC):
    Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Quantify impurities <0.1% .
  • LC-MS/MS:
    Identify trace impurities by fragmentation patterns (e.g., m/z shifts corresponding to de-methylated byproducts) .
  • X-ray Crystallography:
    Resolve crystal structures to confirm stereochemistry and detect polymorphic impurities .

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